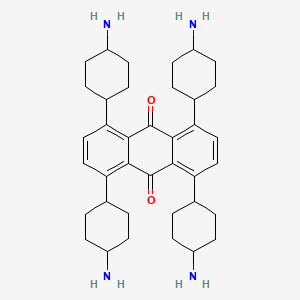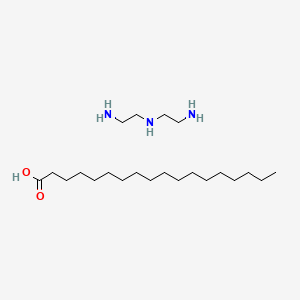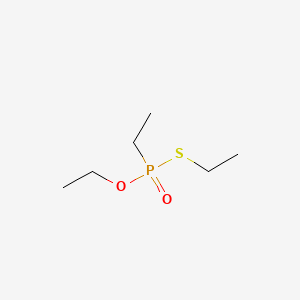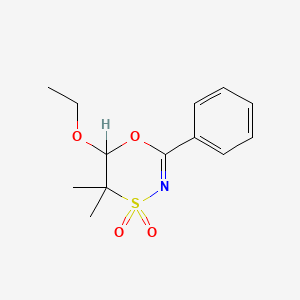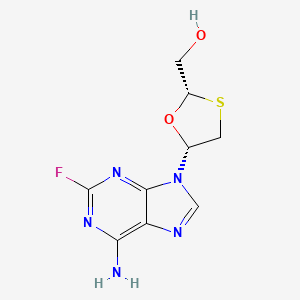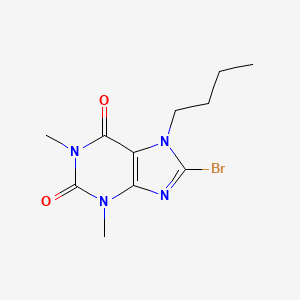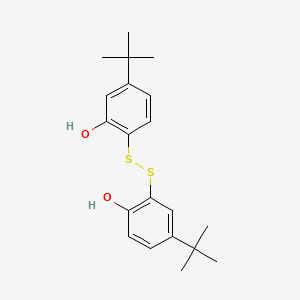
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinedione core and an oxathiolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- involves several steps. One common method includes the reaction of a pyrimidinedione derivative with a suitable oxathiolan precursor under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency. Advanced techniques such as chromatography and crystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized pyrimidinedione derivative, while reduction could produce a more saturated compound.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral agent, particularly against viruses like HIV and hepatitis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antiviral activity, it inhibits the replication of viral RNA by targeting viral enzymes. The oxathiolan ring plays a crucial role in binding to the active site of the enzyme, thereby blocking its function and preventing the virus from replicating.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: These compounds share the pyrimidinedione core but differ in their substituents.
Oxathiolan derivatives: Compounds with variations in the oxathiolan ring structure.
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- apart is its specific stereochemistry and the combination of the pyrimidinedione and oxathiolan moieties. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various fields of research.
特性
CAS番号 |
145986-09-0 |
|---|---|
分子式 |
C9H12N2O4S |
分子量 |
244.27 g/mol |
IUPAC名 |
1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m0/s1 |
InChIキー |
GCMLYCFXOXELDY-NKWVEPMBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@@H](O2)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
